molecular formula C18H14O8 B14079800 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid CAS No. 7517-39-7

2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid

Cat. No.: B14079800
CAS No.: 7517-39-7
M. Wt: 358.3 g/mol
InChI Key: KJDIOINTBBPCAD-UHFFFAOYSA-N
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Description

2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid is a complex organic compound with a molecular formula of C18H14O8 This compound is characterized by its unique structure, which includes two benzoic acid moieties connected through an ethoxycarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid typically involves the esterification of phthalic acid derivatives. One common method includes the reaction of phthalic anhydride with ethylene glycol to form a monoester, which is then further reacted with another equivalent of phthalic anhydride to yield the desired compound. The reaction conditions often require the use of a catalyst such as sulfuric acid and are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its unique structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid: A simpler dicarboxylic acid with similar structural features.

    Terephthalic acid: Another dicarboxylic acid used in the production of polyesters.

    Isophthalic acid: Similar to phthalic acid but with different substitution patterns on the benzene ring.

Uniqueness

2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid is unique due to its extended structure, which includes two benzoic acid units linked through an ethoxycarbonyl group. This structure imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications that simpler dicarboxylic acids cannot fulfill.

Properties

CAS No.

7517-39-7

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

2-[2-(2-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid

InChI

InChI=1S/C18H14O8/c19-15(20)11-5-1-3-7-13(11)17(23)25-9-10-26-18(24)14-8-4-2-6-12(14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22)

InChI Key

KJDIOINTBBPCAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCOC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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